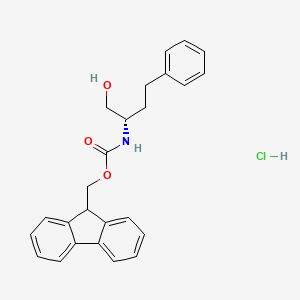

Fmoc-(s)-2-amino-4-phenylbutan-1-ol hcl

CAS No.:

Cat. No.: VC18815948

Molecular Formula: C25H26ClNO3

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H26ClNO3 |

|---|---|

| Molecular Weight | 423.9 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C25H25NO3.ClH/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,19,24,27H,14-17H2,(H,26,28);1H/t19-;/m0./s1 |

| Standard InChI Key | HSUAXCVAVFFALD-FYZYNONXSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride is systematically named as the hydrochloride salt of the Fmoc-protected (S)-enantiomer of 2-amino-4-phenylbutan-1-ol. Its molecular formula is C25H25NO3·HCl, with a molar mass of 423.93 g/mol (free base: 387.47 g/mol) . The compound’s structure integrates three key components:

-

Fmoc group: A fluorenylmethyloxycarbonyl moiety that protects the amine functionality.

-

Amino alcohol backbone: A four-carbon chain with an amino group (-NH2) at the second carbon and a hydroxyl group (-OH) at the first carbon.

-

Phenyl substituent: A benzene ring attached to the fourth carbon, enhancing hydrophobicity .

The stereochemistry at the second carbon is exclusively (S)-configured, a critical factor in its biological interactions and synthetic utility .

Structural Characterization

The compound’s SMILES notation is C1=CC=C(C=C1)CCC@HN, reflecting its chiral center and substituent arrangement . Nuclear magnetic resonance (NMR) data for the unprotected precursor, (S)-2-amino-4-phenylbutan-1-ol, reveals characteristic signals:

-

1H-NMR (DMSO-d6): δ 1.39 (m, 1H), 1.64 (m, 1H), 2.54–2.75 (m, 3H), 3.17 (dd, J = 7.7, 4.1 Hz, 1H), 7.13–7.30 (m, 5H aromatic) .

The Fmoc group introduces additional aromatic protons (δ 7.2–7.8 ppm) and a carbonyl signal near 170 ppm in 13C-NMR.

Synthesis and Manufacturing

Synthesis of (S)-2-amino-4-phenylbutan-1-ol

The unprotected amino alcohol is synthesized via lithium borohydride-mediated reduction of homo-L-phenylalanine :

-

Reaction Setup: A solution of lithium borohydride (3.6 g, 170 mmol) and methyltrichlorosilane (36 g, 340 mmol) in tetrahydrofuran (THF, 200 mL) is stirred at 0°C for 30 minutes.

-

Substrate Addition: Homo-L-phenylalanine (10 g, 56 mmol) is added slowly, and the mixture is stirred for 18.5 hours.

-

Workup: Methanol is added to quench excess borohydride, followed by concentration and extraction with dichloromethane. The organic layer is dried (MgSO4) and concentrated to yield a white solid (9.2 g, 97% yield) .

Key Parameters:

-

Temperature: 0°C (prevents side reactions).

-

Solvent: THF (enhances borohydride reactivity).

-

Stoichiometry: Excess silane ensures complete reduction of the carboxylic acid to the alcohol .

Fmoc Protection and Salt Formation

The amine group of (S)-2-amino-4-phenylbutan-1-ol is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate):

-

Reaction: The amino alcohol is dissolved in N,N-dimethylformamide (DMF) and treated with Fmoc-Cl (1.1 equivalents) at 0°C.

-

Quenching: Excess reagent is neutralized with aqueous HCl, and the product is extracted into dichloromethane.

-

Salt Formation: The free base is converted to the hydrochloride salt by treatment with HCl gas in diethyl ether .

Yield: Typical Fmoc protection reactions achieve >85% yield under optimized conditions.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride is a building block for introducing non-proteinogenic amino acids into peptides. Its applications include:

-

Stepwise Chain Elongation: The Fmoc group is selectively removed with 20% piperidine in DMF, enabling sequential coupling of amino acids.

-

Hydroxyl Group Utilization: The unprotected hydroxyl group serves as a handle for post-translational modifications (e.g., glycosylation).

Pharmaceutical Relevance

The compound’s phenyl group enhances peptide lipophilicity, improving membrane permeability in drug candidates. Case studies highlight its use in:

-

Antimicrobial Peptides: Incorporating hydrophobic residues to target bacterial membranes.

-

GPCR-Targeted Therapeutics: Stabilizing helical conformations in neuropeptide Y analogs .

Stability and Reactivity

Fmoc Group Stability

The Fmoc group exhibits stability under acidic and neutral conditions but is labile in basic environments (e.g., piperidine/DMF). Comparative studies show:

-

Half-Life in 20% Piperidine: <5 minutes at 25°C.

-

Storage Conditions: Stable for >2 years at -20°C under anhydrous conditions .

Degradation Pathways

Primary degradation routes include:

-

Base-Catalyzed Elimination: Cleavage of the Fmoc group via β-elimination at high pH.

-

Oxidation: The benzylic position (C4) is susceptible to radical oxidation, necessitating inert atmospheres during handling.

Comparative Analysis with Related Compounds

Enantiomeric Differentiation

The (R)-enantiomer (CID 24730374) shares identical molecular formula (C10H15NO) but differs in optical rotation and biological activity . For example:

-

Binding Affinity: (S)-enantiomers show 10-fold higher affinity for κ-opioid receptors in peptide analogs .

Unprotected vs. Fmoc-Protected Forms

| Property | (S)-2-amino-4-phenylbutan-1-ol | Fmoc-(S)-2-amino-4-phenylbutan-1-ol HCl |

|---|---|---|

| Solubility | Soluble in polar solvents | Limited solubility in non-polar solvents |

| Stability | Prone to oxidation | Enhanced stability due to Fmoc group |

| Application | Intermediate in organic synthesis | Direct use in SPPS |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume